REACTION_CXSMILES
|
[ClH:1].[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1>[Pt].O>[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1 |f:0.1,4.5|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
208.9 kg
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
2.52 kg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
145 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
WASH
|
Details
|
washed with water (20 kg)
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1CCC(CC1)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |